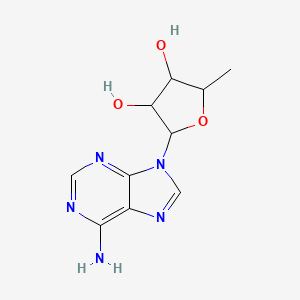

9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)-

Overview

Description

9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)-: is a compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and have significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)- typically involves the glycosylation of a purine base with a sugar moiety. The reaction conditions often require the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. The reaction is usually carried out in an anhydrous solvent to prevent hydrolysis of the glycosidic bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification by chromatography and crystallization to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophilic reagents like amines and thiols are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized analogs .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a nucleoside analog. It can be incorporated into nucleic acids, potentially disrupting normal cellular processes and serving as a tool for studying DNA and RNA functions .

Medicine: In medicine, 9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)- is investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its ability to mimic natural nucleosides makes it a valuable candidate for drug design and development .

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)- involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal function of DNA and RNA, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid synthesis .

Comparison with Similar Compounds

- Adenosine phosphate

- Acadesine

- Clofarabine

- Fludarabine phosphate

- Vidarabine

Comparison: Compared to these similar compounds, 9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)- is unique in its specific sugar moiety and glycosidic linkage. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy and safety .

Biological Activity

9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)-, also known as 6-amino-9-(5-deoxy-α-D-xylofuranosyl)-9H-purine, is a purine nucleoside compound with significant biological activity. Its molecular formula is and it has a molecular weight of approximately 251.245 g/mol. The compound features a purine base linked to a deoxysugar, specifically a furanose form lacking an oxygen atom at the 5-position, which contributes to its unique biochemical properties and potential therapeutic applications .

Research indicates that 9H-Purin-6-amine, 9-(5-deoxy-alpha-D-xylofuranosyl)- exhibits various biological activities, particularly as an aldose reductase (ALR) inhibitor. Aldose reductase plays a crucial role in the polyol pathway, which is implicated in diabetic complications. The inhibition of ALR can mitigate the effects of hyperglycemia by reducing the conversion of glucose to sorbitol, thus preventing osmotic and oxidative stress in tissues .

Key Findings:

- Inhibition Potency: A series of derivatives based on this compound were synthesized and tested for their inhibitory effects on ALR. Compound 4e demonstrated the highest potency with an IC50 value of 0.038 μM, indicating strong selectivity and efficacy against ALR2 .

- Structure-Activity Relationship (SAR): Molecular docking studies revealed that the carboxylic acid head group and various halogen substituents on the benzylamine side chain are critical for enhancing inhibitory activity .

Comparative Analysis with Similar Compounds

The biological activity of 9H-Purin-6-amine can be compared with other nucleosides:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Adenosine | C10H13N5O4P | Crucial in energy transfer; contains a phosphate group |

| Guanosine | C10H13N5O5P | Involved in protein synthesis; contains a phosphate group |

| 2-Aminoadenosine | C10H13N5O3 | Similar purine structure; potential role in signaling |

The structural uniqueness of 9H-Purin-6-amine allows for different metabolic pathways compared to typical nucleosides like adenosine and guanosine .

Case Studies

- Diabetic Complications: A study highlighted the effectiveness of various derivatives of 9H-Purin-6-amine as ALR inhibitors in models simulating diabetic conditions. The results indicated a significant reduction in sorbitol accumulation in treated tissues compared to controls, suggesting therapeutic potential for managing diabetes-related complications .

- Cancer Research: Preliminary investigations into the effects of this compound on cancer cell lines have shown promise in inhibiting proliferation and inducing apoptosis, although further studies are needed to elucidate the mechanisms involved .

Synthesis Methods

The synthesis of 9H-Purin-6-amine involves several chemical reactions that can be optimized for yield and purity. Techniques such as glycosylation reactions using deoxyribosyl transferases are commonly employed to produce this nucleoside efficiently .

Potential Therapeutic Applications

Given its biological activity, 9H-Purin-6-amine has potential applications in:

- Diabetes Management: As an ALR inhibitor, it may help prevent diabetic complications.

- Oncology: Its ability to inhibit cancer cell proliferation opens avenues for further research into its use as an anticancer agent.

Properties

IUPAC Name |

2-(6-aminopurin-9-yl)-5-methyloxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-4,6-7,10,16-17H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYIMTFOTBMPFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863448 | |

| Record name | 9-(5-Deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55670-08-1, 4152-76-5, 72-90-2 | |

| Record name | NSC102642 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89222 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC86102 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.